5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(20-17(21)14-8-15(18)10-19-9-14)6-12-2-3-16-13(7-12)4-5-22-16/h2-3,7-11H,4-6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOXCRRGCCZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide typically involves multiple steps:
Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Coupling with nicotinamide: The final step involves coupling the brominated dihydrobenzofuran with nicotinamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The dihydrobenzofuran moiety can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the dihydrobenzofuran moiety.
Scientific Research Applications
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer
Biological studies: The compound can be used to study the effects of brominated dihydrobenzofuran derivatives on biological systems.
Material science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzofuran moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The nicotinamide group may also play a role in its biological activity by interacting with NAD+ dependent enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations: Nicotinamide vs. Nicotinonitrile
describes 6-(5-bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile (5b), a nitrile derivative. Key differences include:
- Functional groups : The target compound’s amide group (-CONH-) contrasts with the nitrile (-CN) and thioether (-S-) substituents in 5b. Amides generally exhibit higher polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to nitriles .
- Synthetic routes: Both compounds involve brominated benzofuran intermediates, but the target’s amide linkage likely requires coupling reagents (e.g., EDC/HOBt), whereas 5b was synthesized via nucleophilic substitution with ω-bromoacetophenone in DMF/KOH .
Dihydrobenzofuran Derivatives: Amine vs. Amide
lists 5-MAPDB and 6-MAPDB , dihydrobenzofuran-based amines. Critical distinctions include:
- Substituent chemistry: The target’s amide group contrasts with the primary/secondary amines in MAPDB derivatives.
- Positional isomerism : The target’s dihydrobenzofuran substitution at the 5-position (vs. 5-/6-MAPDB) may alter steric and electronic interactions with biological targets.
Heterocyclic Substituents: Furan-Pyrazine vs. Dihydrobenzofuran
details 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide , which shares the bromonicotinamide core but differs in substituents:
- Aromaticity : The furan-pyrazine group is fully aromatic, while the target’s dihydrobenzofuran has a partially saturated ring. Reduced aromaticity may decrease π-π stacking interactions but improve solubility .
Data Table: Structural and Functional Comparison
Biological Activity
5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound features a bromine atom, a dihydrobenzofuran moiety, and a nicotinamide group. Its unique structure is believed to enhance its solubility and biological activity. The presence of the carboxamide functional group is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide across various cancer cell lines. Below is a summary of its inhibitory effects on different types of cancer:
| Cancer Type | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Leukemia | K-562 | 56.84 |
| SR | 60.89 | |
| Non-Small Cell Lung Cancer | NCI-H322M | 40.87 |
| NCI-H460 | 80.92 | |
| Colon Cancer | HCT-116 | 72.14 |
| KM12 | 41.49 | |
| SW-620 | 40.82 | |
| CNS Cancer | SNB-75 | 58.02 |
| U251 | 73.94 | |
| Melanoma | LOX IMVI | 72.69 |
| MDA-MB-435 | 50.64 | |
| Ovarian Cancer | OVCAR-4 | 56.45 |
| OVCAR-8 | 44.50 |
These results indicate that the compound exhibits promising anticancer activity, particularly against non-small cell lung cancer and colon cancer.
The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the bromine atom may play a role in nucleophilic substitution reactions, while the furan and carboxamide groups could facilitate interactions with various biological targets such as enzymes involved in cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-Dihydrobenzofuran | Contains bromine and benzofuran | Antimicrobial properties |
| N-(1-(Benzofuran)-propyl)carboxamide | Similar amide structure | Potential anticancer activity |
| 6-Methyl-Dihydrobenzofuran | Methyl substitution on benzofuran | Antioxidant properties |
The unique combination of structural elements in 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds in clinical settings:
- Study on Leukemia Cell Lines : A study demonstrated that derivatives similar to the compound significantly inhibited cell growth in K-562 leukemia cells through apoptosis induction.
- Non-Small Cell Lung Cancer Study : Research indicated that compounds with similar structures showed enhanced cytotoxicity against non-small cell lung cancer cells, suggesting potential therapeutic applications.
- Mechanistic Insights : Investigations into the interaction of these compounds with specific molecular targets have revealed pathways that may be exploited for therapeutic benefit.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
